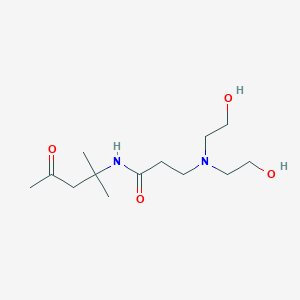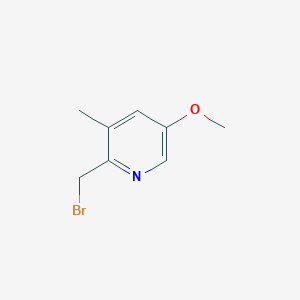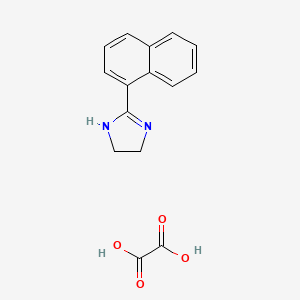
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide: is a complex compound that combines the properties of carbon monoxide, ruthenium, and a highly fluorinated porphyrin ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide typically involves the coordination of ruthenium with the porphyrin ligand followed by the introduction of carbon monoxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of ruthenium.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorinated porphyrin ligand can participate in nucleophilic aromatic substitution reactions, particularly with thiolates.
Common Reagents and Conditions:
Oxidation: Potassium bromate can be used as an oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Thiolates are frequently used in nucleophilic aromatic substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can result in modified porphyrin ligands with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in various chemical reactions, including the hydroxylation of alkanes .
Biology and Medicine: In biomedical research, the compound’s unique properties make it a candidate for developing new therapeutic agents and diagnostic tools. Its ability to form stable complexes with biological molecules is particularly valuable .
Industry: In industrial applications, the compound’s catalytic properties are harnessed for processes such as the synthesis of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism by which carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide exerts its effects involves the coordination of ruthenium with the porphyrin ligand, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like carbon monoxide and the stabilization of reactive intermediates during catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-tetrakis(4-carboxyl phenyl)porphyrin: This compound is similar in structure but has carboxyl groups instead of fluorinated phenyl groups.
5,10,15,20-tetrakis(pentafluorophenyl)porphyrin: This is the porphyrin ligand without the ruthenium and carbon monoxide components.
Uniqueness: The uniqueness of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide lies in its combination of a highly fluorinated porphyrin ligand with ruthenium and carbon monoxide, which imparts unique catalytic and chemical properties not found in similar compounds .
Eigenschaften
Molekularformel |
C45H8F20N4ORu |
|---|---|
Molekulargewicht |
1101.6 g/mol |
IUPAC-Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.CO.Ru/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-2;/h1-8H;;/q-2;;+2 |
InChI-Schlüssel |
ZGKMIZZOOPKJMD-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


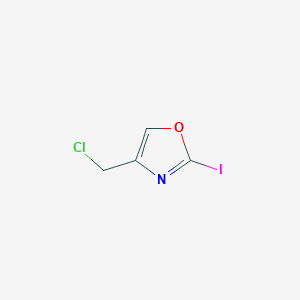

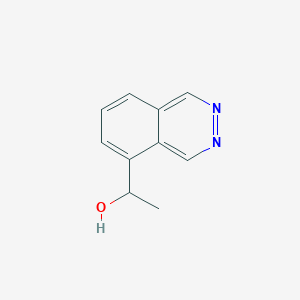
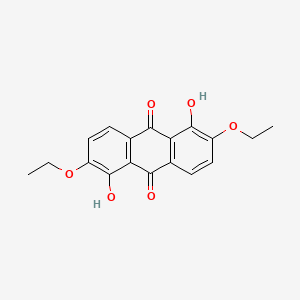
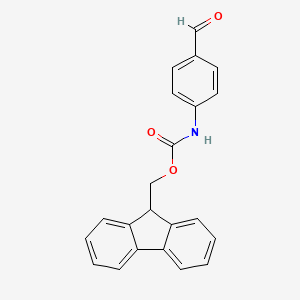
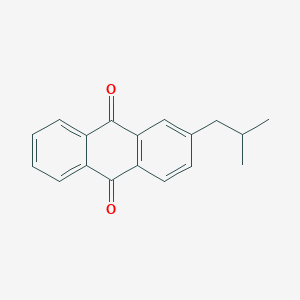
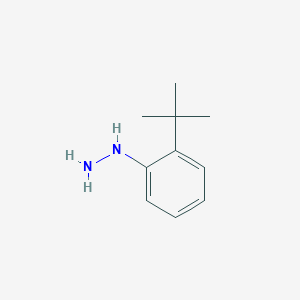
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)



